molecular formula C11H12ClN3O2 B1374976 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine CAS No. 878011-41-7

3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine

Cat. No.: B1374976
CAS No.: 878011-41-7
M. Wt: 253.68 g/mol
InChI Key: KVKOBEZGRPNKQK-UHFFFAOYSA-N
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Description

3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of certain cancers . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK can disrupt signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic processes, ultimately affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through binding interactions. For instance, its binding to ALK inhibits the kinase activity of the enzyme, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses, contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of normal metabolic processes, and other physiological changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its overall biological effects.

Properties

IUPAC Name

tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKOBEZGRPNKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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